5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-4-1-5(8(12)13)10-6(4)3-9-7/h1-3,10H,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBVSLLXIBODFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to form the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
This reaction enables aryl group introduction at the 5-position of the pyrrolopyridine core. A representative protocol involves:
-
Reactants : 5-bromo-1H-pyrrolo[2,3-c]pyridine derivative, phenylboronic acid
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%)
-
Base : Potassium carbonate
The reaction yields 5-aryl-substituted derivatives (e.g., 5-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) with >85% efficiency .
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
| Key Intermediate | 5-Bromo-1H-pyrrolo[2,3-c]pyridine |
Esterification and Amide Formation
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
Esterification
-
Reagents : Methanol, thionyl chloride (SOCl₂) or H₂SO₄ as catalyst
-
Product : Methyl 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .
Amide Formation
-
Reactants : Primary/secondary amines (e.g., aniline, ethylamine)
-
Coupling Agents : EDCl/HOBt or DCC/DMAP
| Reaction Type | Reagents | Yield |
|---|---|---|
| Esterification | MeOH, H₂SO₄ | 90–95% |
| Amidation | EDCl, HOBt, RNH₂ | 75–88% |
Alkylation at Nitrogen
The NH group in the pyrrole ring undergoes alkylation under mild conditions:
-
Reactants : Haloacetonitrile (e.g., chloroacetonitrile)
-
Base : Triethylamine or N-methylmorpholine
-
Conditions : CH₂Cl₂, room temperature .
This yields N-alkylated derivatives (e.g., N-(cyanomethyl)-5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) .
Hydrogenation
-
Catalyst : Raney nickel
-
Conditions : H₂ (1–3 atm), 16–60°C .
Reduces the pyrrolopyridine core to octahydro derivatives, enhancing conformational rigidity .
Cyclization
-
Method : One-pot Buchwald–Hartwig amination/C–H activation
-
Catalyst : Pd(OAc)₂/Xantphos
-
Conditions : PEG-400, 100°C .
Forms fused polycyclic structures (e.g., pyrrolo[3,2-c]carbazoles) .
Acid/Base-Mediated Functionalization
The carboxylic acid participates in pH-dependent reactions:
-
Deprotonation : Forms water-soluble carboxylate salts at pH > 5.
-
Decarboxylation : Occurs at >200°C or under strong acidic conditions (e.g., H₂SO₄, Δ).
Biological Activity-Driven Modifications
Derivatives are synthesized for pharmacological screening:
Scientific Research Applications
Medicinal Chemistry
5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid serves as a crucial scaffold for the development of various enzyme inhibitors and receptor modulators. Notably, it has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a role in numerous cellular processes including proliferation and survival.
Case Study: FGFR Inhibition
Research indicates that derivatives of this compound can effectively bind to the ATP-binding site of FGFRs, blocking their signaling pathways. This inhibition has implications for cancer therapy, particularly in tumors that exhibit overactive FGFR signaling.
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for constructing more complex heterocyclic structures. Its unique ring system allows for various chemical transformations.
Synthetic Routes
Common synthesis methods include:
- Palladium-Catalyzed Reactions : Multi-step reactions such as the Larock indole synthesis followed by Buchwald–Hartwig amination.
- Oxidation and Reduction : The compound can undergo oxidation using reagents like DDQ and reduction with sodium borohydride.
Biological Studies
The biological activities of this compound have been explored in various studies. Its potential anticancer and antimicrobial properties are of particular interest.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the inhibition of specific signaling pathways.
Antimicrobial Properties
Preliminary investigations suggest that this compound has antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
Mechanism of Action
The mechanism of action of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Derivatives of Pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Several analogs of the parent pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold have been synthesized and characterized. Key examples include:
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a)
- CAS: Not explicitly provided.
- Molecular Formula : C₈H₆N₂O₂.
- Molecular Weight : ~178.15 g/mol (inferred).
- Synthesis : Prepared via NaOH/EtOH reflux (1 h) with 95% yield .
- Key Differences : Lacks the 5-oxo and 5,6-dihydro groups, resulting in a fully aromatic system. This reduces polarity compared to the target compound.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- CAS: Not explicitly provided.
- Molecular Formula : C₈H₅ClN₂O₂.
- Molecular Weight : ~212.59 g/mol.
- Synthesis : Requires extended reflux (2 h) with 71% yield .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)
Heterocyclic Variants with Modified Cores
Furo[2,3-c]pyridine-2-carboxylic Acid
- CAS : 112372-15-3.
- Molecular Formula: C₈H₅NO₃.
- Molecular Weight : 163.13 g/mol.
- Purity : ≥98% .
- Key Differences : Replaces the pyrrole ring with a furan, reducing nitrogen content and altering electronic properties. The lower molecular weight and distinct heterocycle may affect binding affinity in pharmaceutical contexts.
Functional Group Variations
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Hazard Data : Requires precautions per GHS guidelines (e.g., handling with gloves) .
- Key Differences : Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity compared to the target compound’s oxo group.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Molecular Formula: C₇H₉NO₃.
- Key Differences: A monocyclic pyrrolidine derivative with a methyl group, lacking the fused pyridine ring. This simplification reduces structural complexity and may enhance metabolic stability .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Synthesis Yield | Notable Properties |
|---|---|---|---|---|---|---|
| Target Compound | 22772-39-0 | C₈H₆N₂O₃ | 178.14 | 5-oxo-5,6-dihydro | N/A | High polarity, rigid bicyclic core |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid | - | C₈H₆N₂O₂ | ~178.15 | None | 95% | Fully aromatic, lower polarity |
| 5-Chloro Derivative (10b) | - | C₈H₅ClN₂O₂ | ~212.59 | 5-Cl | 71% | Enhanced lipophilicity |
| 5-Methoxy Derivative (10c) | - | C₉H₈N₂O₃ | ~192.17 | 5-OCH₃ | 80% | Electron-donating, improved solubility |
| Furo[2,3-c]pyridine-2-carboxylic Acid | 112372-15-3 | C₈H₅NO₃ | 163.13 | Furan ring | N/A | Reduced nitrogen content |
| 5-Bromo Derivative | - | C₈H₅BrN₂O₂ | ~257.05 | 5-Br | N/A | High lipophilicity, hazardous |
Key Research Findings and Implications
The oxo group may require specialized conditions (e.g., oxidation steps).
Polarity and Solubility : The 5-oxo-5,6-dihydro group introduces hydrogen-bonding capacity, likely enhancing aqueous solubility compared to halogenated analogs like 10b .
Biological Relevance : Bromo and methoxy derivatives are common in drug discovery for tuning target engagement. The target compound’s polarity may favor applications in hydrophilic environments .
Biological Activity
5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 22772-39-0) is a heterocyclic compound notable for its potential biological activities. This compound features a fused pyrrole and pyridine ring system, which contributes to its diverse pharmacological properties. Recent studies have highlighted its anticancer and antimicrobial activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C8H6N2O3
- Molecular Weight : 178.15 g/mol
- IUPAC Name : this compound
- CAS Number : 22772-39-0
- Structure : The compound's structure includes a carboxylic acid group that can be further functionalized to enhance its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The findings revealed:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 18 | 15 | High |
| Compound 21 | 10 | Moderate |
| Compound 22 | 20 | Low |
These compounds showed structure-dependent anticancer activity, with specific substituents enhancing potency against cancer cells while minimizing toxicity to non-cancerous cells. For example, compound 21 demonstrated selective toxicity against multidrug-resistant strains of Staphylococcus aureus and exhibited an IC50 value of 10 µM against A549 cells, indicating its potential as a therapeutic agent in lung cancer treatment .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The derivatives were tested against various multidrug-resistant pathogens, including:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective against MRSA strains |
| Escherichia coli | Moderate inhibition |
| Klebsiella pneumoniae | Significant activity |
The results indicated that several derivatives exhibited promising antimicrobial activity, particularly against methicillin-resistant strains. This highlights the compound's potential utility in treating infections caused by resistant bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to their ATP-binding site. This inhibition disrupts signaling pathways that are critical for tumor cell proliferation and survival.
Case Studies
-
Anticancer Study :
- A series of derivatives were synthesized and tested for their anticancer activity using the MTT assay on A549 cells.
- Results indicated that compounds with free amino groups exhibited higher cytotoxicity compared to those with acetylamino groups.
-
Antimicrobial Study :
- Derivatives were screened against clinically significant pathogens.
- Compound 21 showed effectiveness against both linezolid and tedizolid-resistant Staphylococcus aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives?
- Methodology : A common approach involves cyclization and hydrolysis steps. For example, a stirred solution of intermediates (e.g., ethyl esters) in ethanol is treated with 2M NaOH under reflux (1–2 hours), followed by solvent evaporation and acidification to pH 4.0 with acetic acid to precipitate the carboxylic acid . Yields and purity can be optimized by adjusting reaction time and stoichiometry.
- Characterization : Confirm structure via H NMR (e.g., δ 12.1 ppm for carboxylic protons) and melting point analysis (e.g., 175–176°C for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- H NMR : Identifies substituent patterns (e.g., dihydro-pyrrolo protons at δ 6.8–7.2 ppm and carbonyl signals near δ 170 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., exact mass calculated for CHNO: 191.0456) .
- Melting Point : Assesses purity; deviations >2°C suggest impurities .
Q. How do substituents on the pyrrolo-pyridine core influence physicochemical properties?
- Impact Analysis :
- Electron-withdrawing groups (e.g., Cl, NO) increase acidity of the carboxylic moiety, altering solubility in polar solvents.
- Alkyl chains (e.g., methyl, ethyl) enhance lipophilicity, affecting partition coefficients (logP) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Strategies :
- Solvent Choice : Use DMF or DMSO to solubilize sterically hindered intermediates .
- Catalysis : Employ coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for ester-to-amide transformations, improving yields to >60% .
- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions in sensitive steps .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Case Example : Overlapping H NMR signals for dihydro-pyrrolo protons (δ 6.5–7.5 ppm) can be resolved using:
- 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations.
- X-ray Crystallography : Definitive confirmation of regiochemistry in ambiguous cases .
Q. What in vitro assays are suitable for evaluating antitumor activity of this scaffold?
- Protocols :
- Cell Viability : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
- Data Interpretation : Compare dose-response curves between analogs; substituents like thiophene-methyl groups enhance potency (e.g., IC <10 μM) .
Q. How to design stable prodrugs from this carboxylic acid?
- Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
